N-(4-methyl-1,3-thiazol-5-yl)-2-(4-pyridin-2-ylpiperazin-1-yl)acetamide
Description
N-(4-methyl-1,3-thiazol-5-yl)-2-(4-pyridin-2-ylpiperazin-1-yl)acetamide is a synthetic organic compound that features a thiazole ring, a piperazine ring, and a pyridine ring. Compounds with such structures are often of interest in medicinal chemistry due to their potential biological activities.
Properties
IUPAC Name |
N-(4-methyl-1,3-thiazol-5-yl)-2-(4-pyridin-2-ylpiperazin-1-yl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H19N5OS/c1-12-15(22-11-17-12)18-14(21)10-19-6-8-20(9-7-19)13-4-2-3-5-16-13/h2-5,11H,6-10H2,1H3,(H,18,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GPIKZELOXHPIBY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC=N1)NC(=O)CN2CCN(CC2)C3=CC=CC=N3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H19N5OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
317.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-methyl-1,3-thiazol-5-yl)-2-(4-pyridin-2-ylpiperazin-1-yl)acetamide typically involves multi-step organic reactions. A common approach might include:
Formation of the Thiazole Ring: Starting with a suitable thioamide and an α-haloketone to form the thiazole ring.
Piperazine Derivative Synthesis: The piperazine ring can be synthesized or obtained commercially.
Coupling Reactions: The thiazole derivative can be coupled with the piperazine derivative using a coupling agent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base.
Final Acylation: The final step might involve acylation to introduce the acetamide group.
Industrial Production Methods
Industrial production would scale up these reactions, optimizing for yield, purity, and cost-effectiveness. This might involve continuous flow chemistry or batch processing under controlled conditions.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound might undergo oxidation reactions, particularly at the thiazole ring.
Reduction: Reduction reactions could target the pyridine ring or the piperazine ring.
Substitution: Nucleophilic or electrophilic substitution reactions could occur on the aromatic rings.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or potassium permanganate.
Reduction: Catalytic hydrogenation using palladium on carbon.
Substitution: Halogenating agents or nucleophiles like amines or thiols.
Major Products
The products of these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield sulfoxides or sulfones, while reduction could lead to partially or fully hydrogenated derivatives.
Scientific Research Applications
Chemistry
In chemistry, this compound could be used as a building block for more complex molecules or as a ligand in coordination chemistry.
Biology
Biologically, it might be investigated for its potential as an enzyme inhibitor or receptor ligand, given the presence of multiple heterocyclic rings.
Medicine
In medicinal chemistry, such compounds are often screened for activity against various diseases, including cancer, infections, and neurological disorders.
Industry
Industrially, it could be used in the development of new materials or as an intermediate in the synthesis of other valuable compounds.
Mechanism of Action
The mechanism of action would depend on the specific biological target. For example, if it acts as an enzyme inhibitor, it might bind to the active site of the enzyme, blocking substrate access. If it targets a receptor, it might mimic or block the natural ligand, altering signal transduction pathways.
Comparison with Similar Compounds
Similar Compounds
- N-(4-methyl-1,3-thiazol-5-yl)-2-(4-pyridin-2-ylpiperazin-1-yl)ethanamide
- N-(4-methyl-1,3-thiazol-5-yl)-2-(4-pyridin-2-ylpiperazin-1-yl)propionamide
Uniqueness
The uniqueness of N-(4-methyl-1,3-thiazol-5-yl)-2-(4-pyridin-2-ylpiperazin-1-yl)acetamide might lie in its specific substitution pattern and the resulting biological activity. The presence of the acetamide group could influence its solubility, stability, and interaction with biological targets compared to similar compounds.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
